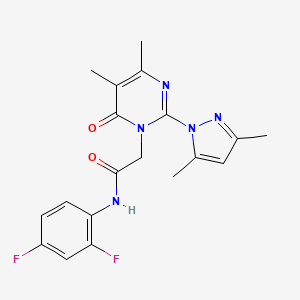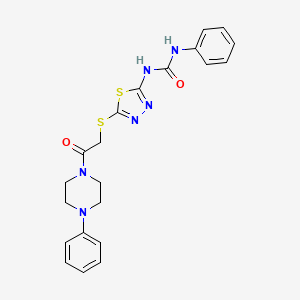![molecular formula C17H17N5O2S B11249126 1-Morpholino-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B11249126.png)
1-Morpholino-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(MORPHOLIN-4-YL)-2-({6-PHENYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL}SULFANYL)ETHAN-1-ONE is a complex organic compound that features a morpholine ring, a phenyl group, and a triazolopyridazine moiety
Preparation Methods
The synthesis of 1-(MORPHOLIN-4-YL)-2-({6-PHENYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL}SULFANYL)ETHAN-1-ONE typically involves multiple steps, including the formation of the triazolopyridazine core and the subsequent attachment of the morpholine and phenyl groups. One common synthetic route involves the following steps:
Formation of the Triazolopyridazine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Attachment of the Phenyl Group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to introduce the phenyl group onto the triazolopyridazine core.
Introduction of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution or other suitable reactions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(MORPHOLIN-4-YL)-2-({6-PHENYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL}SULFANYL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the triazolopyridazine core or other functional groups.
Substitution: The morpholine ring and phenyl group can participate in substitution reactions, allowing for further functionalization of the compound.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(MORPHOLIN-4-YL)-2-({6-PHENYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL}SULFANYL)ETHAN-1-ONE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and possible biological activities.
Chemical Biology: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential as a tool compound.
Industrial Applications: The compound may be used in the development of new materials or as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of 1-(MORPHOLIN-4-YL)-2-({6-PHENYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL}SULFANYL)ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
1-(MORPHOLIN-4-YL)-2-({6-PHENYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL}SULFANYL)ETHAN-1-ONE can be compared with other compounds that feature similar structural motifs, such as:
Triazolopyridazine Derivatives: These compounds share the triazolopyridazine core and may have similar biological activities.
Morpholine-Containing Compounds: Compounds with a morpholine ring are often studied for their pharmacological properties.
Phenyl-Substituted Heterocycles: These compounds are of interest due to their diverse biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C17H17N5O2S |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
1-morpholin-4-yl-2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C17H17N5O2S/c23-16(21-8-10-24-11-9-21)12-25-17-19-18-15-7-6-14(20-22(15)17)13-4-2-1-3-5-13/h1-7H,8-12H2 |
InChI Key |
RRAIDHIZEJKFHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-propylacetamide](/img/structure/B11249047.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-phenylpiperidine-3-carboxamide](/img/structure/B11249048.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B11249052.png)

![1,1'-[3-ethyl-6-(3-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone](/img/structure/B11249057.png)

![4-{6-[4-(2,4,5-Trimethylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}morpholine](/img/structure/B11249074.png)
![N-benzyl-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11249076.png)
![2-Fluoro-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide](/img/structure/B11249084.png)
![N-(3-chloro-2-methylphenyl)-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11249088.png)
![N-{4-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide](/img/structure/B11249106.png)
![N-(2-ethyl-6-methylphenyl)-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11249115.png)

![3-(3,4-dimethoxyphenyl)-6-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B11249131.png)
